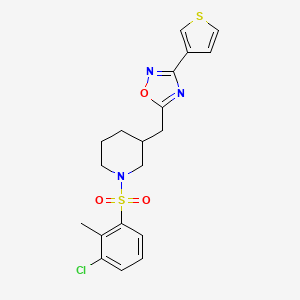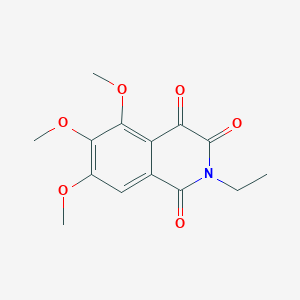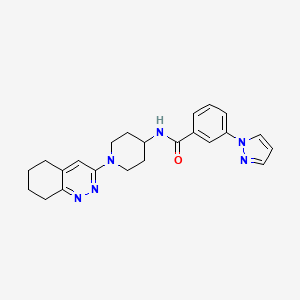![molecular formula C15H15NO5 B2918255 8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859126-76-4](/img/structure/B2918255.png)
8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(morpholinomethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one” is a chromenone derivative. Chromenones are a type of heterocyclic compound that are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a chromenone core, which is a bicyclic structure consisting of a benzene ring fused to a dioxole ring . It also has a morpholinomethyl group attached, which consists of a morpholine ring (a six-membered ring containing an oxygen and a nitrogen) attached to a methylene group.Chemical Reactions Analysis
Chromenones can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic addition . The morpholinomethyl group could potentially participate in reactions as well, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Chromenones are generally crystalline solids . The presence of the morpholinomethyl group could potentially increase the compound’s solubility in polar solvents.Scientific Research Applications
Catalytic Applications
A series of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones were synthesized using CeCl3·7H2O as a catalyst, demonstrating the utility of this compound in facilitating multicomponent reactions under environmentally benign conditions (Liqiang Wu, Weilin Li, Fu‐Lin Yan, 2011).
Fluorescent Probing
The compound was used in the development of a fluorescent probe for the selective detection of hypoxia in tumor cells, highlighting its potential in biomedical imaging and research (W. Feng et al., 2016).
DNA-PK Inhibition
Research on 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor for DNA-dependent protein kinase inhibitors, underscores the relevance of morpholinomethyl chromenones in therapeutic applications, particularly in cancer treatment (Sonsoles Rodriguez Aristegui et al., 2006).
Synthesis Methods
Several studies have focused on the synthesis of chromenone derivatives, including those with morpholinomethyl groups, showcasing the chemical versatility and potential pharmacological applications of these compounds (M. Heravi, M. Zakeri, N. Mohammadi, 2011).
Biological Activity
Compounds containing the chromenone core, modified with morpholinomethyl groups, have been synthesized and evaluated for various biological activities, including antimicrobial, cytotoxic, and neuroprotective effects. This highlights the potential of these compounds in the development of new therapeutic agents (Anshu Chaydhary et al., 2015).
Mechanism of Action
properties
IUPAC Name |
8-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-15-5-10(8-16-1-3-18-4-2-16)11-6-13-14(20-9-19-13)7-12(11)21-15/h5-7H,1-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYARBWRXFMOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2918172.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2918175.png)

![ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate](/img/structure/B2918180.png)
![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole dihydrochloride](/img/structure/B2918181.png)
![8-(2,5-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2918182.png)


![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)
![3-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2918191.png)

